molecular formula C14H17NO4 B11850765 2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid CAS No. 886502-48-3

2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid

Cat. No.: B11850765
CAS No.: 886502-48-3
M. Wt: 263.29 g/mol
InChI Key: NBXSIAKLUAGCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid is a benzoic acid derivative featuring a hydroxyl group at position 2 and a (2-oxoazepan-1-yl)methyl substituent at position 4. The seven-membered 2-oxoazepane ring distinguishes it from smaller cyclic ketone-containing analogues.

Properties

CAS No.

886502-48-3

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

2-hydroxy-5-[(2-oxoazepan-1-yl)methyl]benzoic acid

InChI

InChI=1S/C14H17NO4/c16-12-6-5-10(8-11(12)14(18)19)9-15-7-3-1-2-4-13(15)17/h5-6,8,16H,1-4,7,9H2,(H,18,19)

InChI Key

NBXSIAKLUAGCNI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)CC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-oxoazepane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a hydroxyl group and a benzoic acid moiety, which are critical for its biological activity. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Analgesic Activity

Recent studies have highlighted the analgesic properties of 2-hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid. Research indicates that derivatives of this compound demonstrate significant anti-nociceptive effects. For instance, in vivo tests have shown that certain derivatives can reduce pain responses significantly compared to control groups . The mechanism of action is believed to involve inhibition of cyclooxygenase enzymes (COX), which play a crucial role in pain and inflammation pathways.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This effect is particularly relevant for conditions characterized by excessive inflammatory responses, such as arthritis and other chronic inflammatory diseases.

Case Study 1: Analgesic Evaluation

In a study evaluating the analgesic effects of 5-acetamido derivatives of this compound, researchers conducted writhing tests induced by acetic acid. The results indicated that these derivatives exhibited superior analgesic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential as effective pain management alternatives .

Case Study 2: In Silico Analysis

Computational studies involving molecular docking simulations have provided insights into the binding affinities of this compound with COX receptors. The findings suggest that modifications to the molecular structure can enhance bioavailability and efficacy against pain pathways . This approach underscores the importance of structure-activity relationship (SAR) studies in drug development.

Mechanism of Action

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities between 2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid and related compounds:

Compound Name (Example ID) Substituent at Position 5 Core Structure Key Features
This compound (2-Oxoazepan-1-yl)methyl Benzoic acid Seven-membered azepan-2-one ring; potential for enhanced conformational flexibility.
SBI-3204 (#09, ) 5-((1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)furan-2-yl Benzoic acid Furan-linked indenylidene group; low solubility .
SBI-3191 (#06, ) 5-((2-Oxocyclopentylidene)methyl)furan-2-yl Benzoic acid Cyclopentylidene substituent; higher yield (73.8%) vs. SBI-3204 .
Pyrazinamide derivative () 1-(2-(Pyrazine-2-carbonyl)hydrazono)hexyl Salicylic acid Hydrazono linker with pyrazine moiety; 62% yield; antimycobacterial potential .
2-Hydroxy-5-(o-nitro-phenylazo)-benzoic acid (3e, ) o-Nitro-phenylazo Benzoic acid Azo group; antioxidant activity (DPPH assay) .
2-Hydroxy-5-[(naphthalen-1-yl)methyl]benzoic acid () Naphthalen-1-ylmethyl Benzoic acid Bulky aromatic substituent; no reported bioactivity .

Physicochemical Properties

  • Solubility : SBI-3204 exhibited low solubility, requiring reverse-phase HPLC purification . The target compound’s azepan ring may improve solubility compared to rigid indenylidene groups but reduce it relative to smaller substituents (e.g., cyclopentylidene).
  • Crystallinity : Compounds like 2-(2-Ethoxy-2-oxoacetamido)benzoic acid () form hydrogen-bonded chains, suggesting structural rigidity . The target compound’s azepan ring may disrupt crystallinity, favoring amorphous states.

Biological Activity

2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid, a derivative of hydroxybenzoic acid, has garnered attention due to its potential biological activities. This compound is characterized by a hydroxyl group and an azepane moiety, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H17NO4\text{C}_{14}\text{H}_{17}\text{N}\text{O}_{4}

This compound features a hydroxyl group (-OH), a carboxylic acid group (-COOH), and an azepane ring, which may influence its interaction with biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it may interact with carboxylesterases, leading to altered metabolism of related compounds .
  • Antioxidant Properties : Hydroxybenzoic acids are known for their antioxidant capabilities. The presence of the hydroxyl group in this compound could enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .

Therapeutic Potential

The therapeutic applications of this compound are being explored in various fields:

  • Pain Management : Due to its potential as a Nav 1.7 and Nav 1.8 channel inhibitor, it may serve as a candidate for developing analgesics .
  • Neurological Disorders : The azepane structure suggests possible neuroprotective effects, warranting further investigation into its use in treating conditions like Alzheimer's disease.

Case Study 1: Analgesic Activity

In a study evaluating the analgesic properties of compounds similar to this compound, researchers found that derivatives exhibited significant pain relief in animal models. The study highlighted the importance of the azepane ring in enhancing binding affinity to pain receptors .

Case Study 2: Antioxidant Efficacy

A comparative study assessed the antioxidant activity of various hydroxybenzoic acid derivatives, including our compound of interest. Results indicated that this compound demonstrated superior free radical scavenging activity compared to other tested compounds .

Data Tables

PropertyValue
Molecular FormulaC14H17N O4
Molecular Weight263.29 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
Biological ActivityObservations
Enzyme InhibitionYes
Antioxidant ActivityHigh
Anti-inflammatory EffectsModerate

Q & A

Q. What are the common synthetic routes for preparing 2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid and its derivatives?

Methodological Answer: The synthesis typically involves condensation reactions between functionalized benzoic acid precursors and heterocyclic amines. For example:

  • Schiff base formation : Reacting 5-formylsalicylic acid with azepanone derivatives under reflux in ethanol, followed by purification via recrystallization .
  • Methylation/functionalization : Introducing the azepanone moiety via nucleophilic substitution or Mitsunobu reactions, using catalysts like DCC (dicyclohexylcarbodiimide) or DIAD (diisopropyl azodicarboxylate) .
    Key characterization tools include FT-IR for imine bond confirmation (C=N stretch at ~1600 cm⁻¹) and NMR for verifying regioselectivity of substitution .

Q. How can the crystal structure and hydrogen-bonding network of this compound be determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Grow crystals via slow evaporation of a dimethyl sulfoxide (DMSO)/water mixture.
  • Analyze using a diffractometer (e.g., Cu-Kα radiation, λ = 1.54178 Å). Hydrogen bonds (e.g., O—H⋯O, C—H⋯O) can be visualized using software like OLEX2 or Mercury. Planar geometry and packing along specific crystallographic directions (e.g., [111]) are often observed .
  • Compare bond lengths/angles with DFT-optimized structures to validate experimental data .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer: Use molecular docking and dynamics simulations:

  • Docking : AutoDock Vina or AutoDock4 with flexible sidechains. Prepare the ligand (compound) and receptor (e.g., Topoisomerase II, PDB:5GWK) using AutoDockTools. Set grid boxes around active sites and run with Lamarckian genetic algorithm parameters .
  • Validation : Compare binding energies (ΔG) and hydrogen-bond interactions with known inhibitors. For example, sulfonamide derivatives of benzoic acid showed binding energies ≤ -8.5 kcal/mol to 5GWK .

Q. What quantum mechanical approaches are suitable for analyzing electronic properties?

Methodological Answer:

  • Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, Fukui indices (for nucleophilic/electrophilic sites), and electron localization function (ELF). These reveal charge distribution and reactive hotspots .
  • Natural Bond Orbital (NBO) analysis : Perform at the B3LYP/6-311++G(d,p) level to study hyperconjugative interactions (e.g., lone pair → σ* transitions in the azepanone ring) .

Q. How can discrepancies in bioactivity data (e.g., antioxidant vs. no activity) be resolved?

Methodological Answer:

  • Experimental design : Standardize assays (e.g., DPPH radical scavenging at 517 nm) with controlled concentrations (0.1–1.0 mM) and incubation times (45 min in dark). Use ascorbic acid as a positive control .
  • Data normalization : Account for solvent effects (e.g., methanol vs. DMSO) and structural modifications (e.g., electron-withdrawing groups like nitro reduce activity compared to methoxy groups) .

Data Contradiction & Optimization

Q. How to address inconsistent docking results between AutoDock4 and AutoDock Vina?

Methodological Answer:

  • Parameter alignment : Ensure consistent protonation states, grid box sizes, and exhaustiveness settings (e.g., Vina’s default = 8).
  • Cross-validate with molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) to assess binding mode stability. Root-mean-square deviation (RMSD) ≤ 2.0 Å indicates reliable poses .

Q. What strategies optimize the synthetic yield of this compound?

Methodological Answer:

  • Reaction optimization : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to enhance azepanone coupling efficiency.
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC with a C18 column (acetonitrile/water + 0.1% TFA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.